molecular formula C15H11N3O5S B14234414 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one CAS No. 400005-16-5

3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

Cat. No.: B14234414
CAS No.: 400005-16-5
M. Wt: 345.3 g/mol
InChI Key: PGGRUGRNMIXCLK-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both nitrophenyl and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and thiourea under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the thiazolidinone ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Nitrophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
  • 3-(2-Nitrophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 3-(2-Nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

Uniqueness

3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of two nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the thiazolidinone ring provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

CAS No.

400005-16-5

Molecular Formula

C15H11N3O5S

Molecular Weight

345.3 g/mol

IUPAC Name

3-(2-nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11N3O5S/c19-14-9-24-15(10-5-7-11(8-6-10)17(20)21)16(14)12-3-1-2-4-13(12)18(22)23/h1-8,15H,9H2

InChI Key

PGGRUGRNMIXCLK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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